molecular formula C2H7O4P B1681573 Triethyl phosphate CAS No. 78-40-0

Triethyl phosphate

Cat. No.: B1681573
CAS No.: 78-40-0
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
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Description

Triethyl phosphate (TEP, C₆H₁₅O₄P) is an organophosphorus compound with the molecular formula (C₂H₅)₃PO₄. It is a colorless, odorless liquid widely used as a flame retardant, plasticizer, solvent, and intermediate in chemical synthesis . TEP is characterized by its high solubility in organic solvents and moderate solubility in water. Its applications span industries such as polymers, electronics (e.g., as a dopant in SnO₂ films ), and environmental science (e.g., as a detected pollutant in atmospheric and aquatic systems ).

Key properties include:

  • Molecular weight: 182.15 g/mol
  • Boiling point: 215–217°C
  • Vaporization enthalpy: High, contributing to challenges in forming stable glasses via vapor deposition

Preparation Methods

Triethyl phosphate can be synthesized through various methods. One common method involves the esterification of phosphorus oxychloride with ethanol. This reaction typically occurs in a jacket-type cooling and stirring container, where phosphorus oxychloride reacts with ethanol in a molar ratio of 1:1 to 1:5. The mixture is then subjected to dealcoholization and dehydrochlorination to obtain triethylphosphate with high purity .

Another method involves reacting phosphorus trichloride with absolute ethanol in the presence of ammonia gas as an acid-binding agent and methyl red as an indicator. The byproduct ammonium chloride is filtered out, and the resulting triethyl phosphite is oxidized to form triethylphosphate. This method is advantageous due to its high yield and low unit consumption .

Chemical Reactions Analysis

Triethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with electrophiles in a Michaelis–Arbuzov reaction to produce organophosphonates. For example, the reaction between triethylphosphate and ethyl bromoacetate produces a phosphonate suitable for use in the Horner–Wadsworth–Emmons reaction .

Scientific Research Applications

Flame Retardant

Triethyl phosphate is widely used as a flame retardant in various polymer systems, particularly in polyurethane and polyisocyanurate foam insulation. Its effectiveness stems from its ability to reduce flammability and improve the fire-resistance properties of materials.

Case Study: Polyurethane Foam

In laboratory studies, TEP was incorporated into polyurethane formulations, resulting in significant reductions in flammability. The addition of TEP not only lowered the peak heat release rate but also enhanced the overall fire safety profile of the foam products .

Viscosity Reducer

TEP serves as an effective viscosity reducer in resin systems, particularly unsaturated polyester resins. By incorporating TEP, manufacturers can achieve lower viscosity levels, facilitating easier processing and application.

Data Table: Viscosity Reduction

Additive Concentration (%)Viscosity (mPa·s)
01150
11000
3720
5600

As shown in the table above, adding just 3% TEP can reduce the viscosity of polyester/styrene solutions significantly .

Solvent and Catalyst

TEP is recognized as a green solvent due to its low toxicity and environmental impact. It is utilized in various applications including:

  • Pesticide Production : Acts as a solvent and intermediate in synthesizing agricultural chemicals.
  • Pharmaceuticals : Serves as a solvent for drug formulations.
  • Lacquers and Coatings : Used to improve the flow and application properties of coatings .

Case Study: Solid-Phase Peptide Synthesis

Recent research demonstrated TEP's effectiveness as a solvent for solid-phase peptide synthesis. The study showed that using TEP allowed for efficient peptide formation while minimizing environmental impact compared to traditional solvents .

Extraction Agent

TEP has been employed as an extraction agent in hydrometallurgy processes. It has shown promising results in selectively extracting metals such as copper, manganese, and vanadium from aqueous solutions.

Data Table: Extraction Efficiency

Metal IonExtraction Efficiency (%)
Cu²⁺58
Mn²⁺68
V⁴⁺63

This data indicates that TEP can effectively extract valuable metals under controlled conditions, making it beneficial for metal recovery processes .

Mechanism of Action

The mechanism of action of triethylphosphate involves its interaction with various molecular targets and pathways. For instance, in the context of perovskite solar cells, the electron-rich phosphate group in triethylphosphate forms strong chemical bonds with the perovskite, passivating defects produced during crystallization. The ethyl group provides a hydrophobic effect, protecting the perovskite film from moisture corrosion .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Alkyl Phosphate Esters

TEP is compared to other trialkyl phosphates, including trimethyl phosphate (TMP), tripropyl phosphate (TPrP), and tributyl phosphate (TBP).

Physical and Chemical Properties

Property TEP TMP TBP
Molecular weight (g/mol) 182.15 140.08 266.32
Boiling point (°C) 215–217 197 289
Solubility in water Moderate High Low
Glass-forming ability Poor Not studied Poor
  • Glass Formation: TEP and TBP cannot form stable glasses via physical vapor deposition at 0.2 nm/s due to insufficient surface mobility and high vaporization enthalpies .
  • NMR Behavior : Unlike TMP and other phosphates, TEP’s ³¹P NMR chemical shift is insensitive to hydrogen bonding, enabling rapid transmembrane transport in biological systems .

Toxicity and Environmental Impact

  • Environmental Presence: TEP is frequently detected in snow (746 ng/L average in Nanjing ), pine needles (37.2 ng/g dry weight ), and crayfish (up to 18.14 µg/kg ), indicating widespread environmental persistence.

Aryl and Halogenated Phosphates

Compared to arylphosphates (e.g., triphenyl phosphate, TPP) and halogenated derivatives (e.g., TDCPP, TCPP):

Functional Differences

Environmental and Health Risks

Phosphorus-Based Flame Retardants (FRs)

FR Type Example Oxidation State Key Advantage Limitation
Alkyl phosphate TEP +V Dual role (FR + plasticizer) Moderate thermal stability
Phosphonate BPPO +III High FR efficiency Limited solubility in polymers
Phosphinate DOPO +I Halogen-free High cost
Aryl phosphate TPP +V High FR efficiency CBE inhibition
  • Market Trends : TEP’s global demand is driven by its cost-effectiveness and versatility, with projections highlighting growth in Asia-Pacific electronics and construction sectors .

Biological Activity

Triethyl phosphate (TEP), a colorless, odorless liquid with the chemical formula C6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}, is an organophosphate compound widely used as a plasticizer, solvent, and flame retardant. Its biological activity has garnered attention due to its implications in toxicology and environmental health. This article provides a comprehensive overview of TEP's biological activity, including its toxicity, potential health effects, and relevant case studies.

TEP is primarily utilized in industrial applications, including:

  • Plasticizers : Enhancing flexibility in polymers.
  • Flame Retardants : Reducing flammability in materials.
  • Solvents : Used in various chemical processes.

Acute and Chronic Toxicity

  • Acute Toxicity : TEP exhibits low acute toxicity with an oral LD50 in rats exceeding 6700 mg/kg body weight. Dermal exposure shows significantly lower absorption rates compared to oral administration .
  • Chronic Toxicity : A 28-day study revealed a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight, indicating no significant toxic effects at this dosage . However, elevated liver weights and increased metabolism were observed at lower doses, suggesting potential hepatotoxicity.

Neurotoxicity

TEP has been evaluated for neurotoxic effects, particularly its impact on the central nervous system (CNS). High doses resulted in depressive effects on the CNS and slight inhibition of cholineesterases . Notably, studies in chickens—considered sensitive to delayed neurotoxicity—showed no adverse effects from TEP exposure .

Genetic and Carcinogenic Potential

  • Genotoxicity : TEP has shown mixed results in genotoxicity assays. Ames tests indicated no mutagenic potential; however, some studies reported gene mutations under specific conditions without metabolic activation .
  • Carcinogenicity : No definitive carcinogenic studies are available for TEP. In vitro tests did not indicate transformation potential in cell cultures .

Case Studies and Epidemiological Data

Recent epidemiological studies have linked TEP exposure to autoimmune diseases. A cross-sectional study involving 283 serum samples indicated that TEP concentrations were significantly higher in patients with Sjögren syndrome (SjS) compared to healthy controls. The odds ratio for high TEP concentrations was found to be 4.93, suggesting a strong association between TEP exposure and SjS risk .

Environmental Impact and Biodegradability

TEP is classified as inherently biodegradable with low bioaccumulation potential. Laboratory studies demonstrated that it breaks down effectively in neutral solutions, reducing environmental persistence . However, its widespread use raises concerns regarding potential accumulation in ecosystems.

Summary of Biological Activity Findings

Parameter Finding
Acute Toxicity (LD50)>6700 mg/kg (oral)
Chronic Toxicity (NOAEL)1000 mg/kg (oral)
NeurotoxicityCNS depressive effects at high doses
GenotoxicityMixed results; some gene mutations reported
CarcinogenicityNo evidence of carcinogenic potential
Association with SjSOR: 4.93 for high serum TEP concentrations

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing TEP?

TEP is synthesized via the reaction of ethanol with phosphorus oxychloride or trichloride, followed by neutralization, filtration, and fractional distillation under reduced pressure . Characterization typically involves gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), with structural validation using databases like NIST Chemistry WebBook, which provides peer-reviewed spectral data and physicochemical properties (e.g., molecular weight: 182.15 g/mol, CAS 78-40-0) .

Q. How can researchers verify the reliability of TEP’s physicochemical data?

Cross-reference data from peer-reviewed repositories such as the NIST WebBook, REAXYS, and IUCLID datasets, which aggregate high-quality experimental values (e.g., boiling point, solubility). The U.S. EPA emphasizes prioritizing studies with documented analytical methods (e.g., GC-MS) and data from recognized databases rated "High" for reliability .

Q. What analytical techniques are recommended for detecting TEP in environmental samples?

Use GC coupled with surface acoustic wave (SAW) sensors or quartz crystal microbalance (QCM) systems, which have been validated for detecting TEP in trace amounts. Principal Component Analysis (PCA) can differentiate TEP from interferents like sulfur mustard simulants or xylene .

Advanced Research Questions

Q. How can discrepancies in TEP’s reported solubility or thermal stability be resolved?

Discrepancies often arise from non-standard analytical methods or unreported experimental conditions (e.g., pressure, purity). To resolve these:

  • Compare data across peer-reviewed sources (e.g., NIST, ATSDR) .
  • Validate using semi-empirical models for solubility in supercritical CO₂, noting limitations at extreme temperatures (e.g., deviations at 333 K) .
  • Replicate studies with documented protocols, such as simultaneous thermal analysis (STA) for thermal degradation profiles .

Q. What strategies improve TEP’s performance in flame-retardant composites or energy-storage systems?

  • Flame retardancy: Incorporate TEP into bio-based cellulose templates to enhance dispersion and reduce flammability via synergistic char formation .
  • Batteries: Optimize TEP-based electrolytes by blending with ethylene carbonate to stabilize graphite anodes and suppress flammability. Electrochemical impedance spectroscopy (EIS) can monitor ionic conductivity improvements .

Q. How do methodological biases impact TEP’s environmental risk assessments?

The U.S. EPA identifies variability in data quality, particularly for degradation products or ecotoxicity endpoints. Mitigate biases by:

  • Prioritizing studies with transparent methodologies (e.g., OECD test guidelines).
  • Using probabilistic models to quantify uncertainty in persistence or bioaccumulation factors .

Q. What advanced sensor technologies leverage TEP’s chemical interactions?

Trisaryl phosphoric triamide-functionalized QCM sensors exploit TEP’s affinity for organophosphorus compounds. Calibrate sensor responses using time-domain frequency analysis and PCA to achieve sub-ppm detection limits for toxic vapors .

Q. Data Contradiction Analysis

  • Example: Conflicting solubility data in supercritical CO₂ may stem from unrecorded pressure/temperature gradients. Cross-validate using the semi-empirical model in Figure 4 of , which highlights deviations at 333 K.
  • Recommendation: Use multi-laboratory validation for critical parameters (e.g., partition coefficients) and document uncertainty ranges .

Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
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DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
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Molecular Weight

126.05 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethylphosphate
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CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester
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Record name Ethyl dihydrogen phosphate
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Record name Ethyl dihydrogen phosphate
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Record name MONOETHYL PHOSPHATE
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Record name Ethylphosphate
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Melting Point

-56.4 °C
Record name Ethylphosphate
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Synthesis routes and methods

Procedure details

A solution of pyridine (16.1 L, 0.2 kmol) in acetonitrile (160 L) is cooled to −10° C. Ethyl chloroformate (19.1 L, 0.2 kmol) is added at such a rate that the temperature does not rise above 0° C. The suspension is then stirred at −10 to 0° C. for 2 hours to ensure complete N-acylation. The batch is cooled to −30° C., and triethyl phosphite (34.3 L, 0.2 kmol) is added at such a rate that the temperature does not rise above −20° C. (ranging from −30 to −20° C.). The solution is stirred in this range for 2 hours, and then warmed to ambient temperature over several hours (or overnight). The acetonitrile is stripped under Sihi vacuum to a temperature not exceeding 80° C. and the residual liquid is cooled to 30° C. Dichloromethane (140 L) is added, followed by a mixture of water (60 L) and concentrated HCl (10 L). The mixture is stirred at ambient temperature for 1 hour, and the lower organic phase is pumped to a separate vessel and washed with water (100 L). After pumping back to the original (water-washed) vessel, it is washed with 1% potassium carbonate solution and finally with water to neutrality. The dichloromethane is then stripped to leave crude (about 92% pure) diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate containing about 5% 1,2-isomer and traces of triethyl phosphate (oxidation of corresponding phosphite). The yield is about 48.4 kg of a light yellow liquid which is stored under nitrogen because it is slightly unstable to air.
Quantity
16.1 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
solvent
Reaction Step One
Quantity
19.1 L
Type
reactant
Reaction Step Two
Quantity
34.3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 L
Type
reactant
Reaction Step Five
Name
Quantity
60 L
Type
solvent
Reaction Step Five
Quantity
140 L
Type
solvent
Reaction Step Six
Name
diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate
Name
triethyl phosphate

Retrosynthesis Analysis

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Feasible Synthetic Routes

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